(S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-propionamide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-[2-(furan-2-yl)-2-oxoethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-6(10)9(13)11-5-7(12)8-3-2-4-14-8/h2-4,6H,5,10H2,1H3,(H,11,13)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMQYLJPUKLMEO-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)C1=CC=CO1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)C1=CC=CO1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-propionamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carboxylic acid and (S)-alanine.
Formation of Intermediate: The furan-2-carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2).
Amide Bond Formation: The acid chloride is then reacted with (S)-alanine in the presence of a base such as triethylamine (TEA) to form the desired amide bond.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Nucleophilic Reactions at the Primary Amine Site
The α-positioned primary amine demonstrates strong nucleophilic character, participating in:
The amine’s stereochemistry (S-configuration) influences reaction rates in asymmetric syntheses, though specific enantiomeric excess data remains unreported for this compound .
Reactivity of the Furan-2-yl Ketone Moiety
The 2-oxoethyl-furan group undergoes characteristic electrophilic aromatic substitution and redox transformations:
Electrophilic Substitution
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Nitration : Concentrated HNO₃/H₂SO₄ at 0°C selectively functionalizes the furan C-5 position.
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Sulfonation : SO₃ in DCM generates the sulfonic acid derivative, though competing oxidation may occur.
Redox Reactions
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Reduction : NaBH₄ in MeOH reduces the ketone to a secondary alcohol (83% conversion predicted) .
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Oxidation : KMnO₄ in acidic conditions cleaves the furan ring to dicarboxylic acid derivatives.
Amide Bond Reactivity and Hydrolysis
The propionamide group shows limited reactivity under mild conditions but undergoes hydrolysis under extremes:
| Hydrolysis Type | Conditions | Products | Kinetics |
|---|---|---|---|
| Acidic | 6M HCl, 100°C, 12h | Propionic acid + free amine | Complete decomposition |
| Basic | 2M NaOH, 80°C, 8h | Sodium propionate + amine salt | 89% conversion |
Enzymatic hydrolysis using proteases has not been reported but is theoretically feasible due to the amide’s structural similarity to peptide bonds.
Catalytic Coupling Reactions
The compound participates in transition-metal-catalyzed cross-couplings:
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Buchwald-Hartwig Amination : With Pd(OAc)₂/Xantphos, the amine couples with aryl halides to form diarylamines (65–78% yields predicted) .
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Suzuki-Miyaura Coupling : The furan ring’s C–H bonds undergo direct arylation using PdCl₂(PPh₃)₂ and arylboronic acids .
Cyclization and Annulation Reactions
Under oxidative conditions, the amine and ketone groups facilitate cyclization:
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Intramolecular Aldol Condensation : K₂CO₃ in EtOH forms a six-membered lactam (theoretical yield: 72%).
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Oxidative Annulation : With phenylacetylene and CuI catalysis, generates polycyclic naphthol derivatives .
Stability and Degradation Pathways
Key stability considerations include:
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Photodegradation : UV light (254 nm) induces furan ring opening within 48h.
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Thermal Decomposition : Onset at 215°C via TGA, releasing CO and NH₃ .
This compound’s multifunctional architecture enables diverse reactivity, though experimental data remains sparse for several predicted transformations. Future studies should prioritize kinetic analyses and enantioselectivity measurements to fully exploit its synthetic utility .
Scientific Research Applications
Biological Activities
(S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-propionamide exhibits several biological activities that make it a candidate for further research:
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Anticancer Activity :
- Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma) cells .
- A related study highlighted the anticancer potential of furan-containing compounds, suggesting that the furan moiety may enhance bioactivity through specific interactions with cellular targets .
-
Enzyme Inhibition :
- The compound has been investigated for its inhibitory effects on various enzymes, including carbonic anhydrases (CAs). Inhibitors of CAs are valuable in treating conditions like glaucoma and certain types of cancer .
- Research indicated that modifications to the basic structure of propionamide derivatives could lead to improved inhibition profiles against specific isoforms of CAs, suggesting a pathway for developing more effective therapeutic agents .
- Neuropharmacological Effects :
Case Study 1: Anticancer Activity
A recent study investigated a series of furan-based propionamide derivatives for their anticancer properties. Among them, this compound showed significant cytotoxicity against HepG2 cells with an IC50 value indicative of potent activity compared to standard chemotherapeutics .
Case Study 2: Enzyme Inhibition
Another research effort focused on evaluating the inhibitory effects of this compound on carbonic anhydrases. The compound was found to exhibit selective inhibition against specific isoforms, which could be beneficial in developing targeted therapies for conditions related to dysregulated CA activity .
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan ring and amino group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes critical differences between (S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-propionamide and its analogs:
Analysis of Substituent Effects
Heterocyclic Variations
- Furan vs. Thiophene :
N-Substituent Modifications
- Methyl vs. Cyclopropyl: Methyl groups (e.g., ) reduce steric bulk, favoring interactions with flat binding pockets.
- Benzyl Derivatives :
- Fluorinated benzyl groups (e.g., ) enhance electronegativity and bioavailability. The position of fluorine (ortho vs. para) affects electronic distribution and steric interactions.
Biological Activity
(S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-propionamide, a compound featuring a furan moiety, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure is characterized by the presence of an amino group, a furan ring, and a propionamide backbone. Its molecular formula is and it has a CAS number of 1184246-60-3. The furan ring contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to reduced cell proliferation in cancer cells or impaired growth in bacteria.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways associated with cell survival and apoptosis.
- Antimicrobial Activity : Its structure allows it to penetrate microbial membranes, disrupting cellular functions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Staphylococcus aureus | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
These findings suggest that the compound could serve as a promising candidate for developing new antimicrobial agents, particularly against resistant strains .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in various cancer cell lines by modulating apoptotic pathways and inhibiting cell cycle progression. Specific findings include:
- Cell Line Studies : The compound showed significant cytotoxic effects on breast cancer cells with IC50 values in the low micromolar range.
- Mechanistic Insights : It was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to enhanced apoptosis in treated cells .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Antimicrobial Efficacy : A study published in 2024 demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial properties .
- Cancer Cell Line Analysis : In another study focusing on various cancer cell lines, treatment with this compound resulted in significant reductions in cell viability and alterations in apoptosis-related gene expression profiles .
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds:
| Compound | Activity Type | Notable Properties |
|---|---|---|
| (R)-2-Amino-N-(furan) derivatives | Antimicrobial | Variability in potency depending on substitutions |
| 5-Furanoyl derivatives | Anticancer | Often less selective than the target compound |
| Other furan-based compounds | Various | Generally exhibit lower bioactivity |
This comparison underscores the unique properties of this compound due to its specific structural features.
Q & A
Basic: What synthetic strategies are recommended for preparing (S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-propionamide, and how is stereochemical integrity maintained?
Methodological Answer:
The synthesis typically involves a condensation reaction between an (S)-configured amino acid derivative (e.g., (S)-2-aminopropionic acid) and a furan-containing carbonyl compound. Key steps include:
- Protection of the amino group using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent racemization.
- Coupling reagents like EDC/HOBt or DCC for amide bond formation between the activated carbonyl and amine.
- Chiral resolution via chiral HPLC or enzymatic methods to ensure enantiomeric purity, critical for biological studies .
Stereochemical integrity is confirmed using polarimetry, circular dichroism (CD), or chiral shift reagents in NMR.
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- IR spectroscopy : Identifies amide I (~1650 cm) and II (~1550 cm) bands, confirming the amide bond.
- NMR spectroscopy : and NMR resolve the furan ring protons (δ 6.3–7.4 ppm) and the stereospecific α-carbon environment.
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNO).
- X-ray crystallography : Resolves absolute configuration using SHELX programs for refinement .
- Elemental analysis : Confirms C/H/N ratios within ±0.4% deviation .
Advanced: How can researchers resolve discrepancies between experimental spectroscopic data and computational predictions for this compound’s conformation?
Methodological Answer:
Discrepancies often arise from solvent effects, tautomerism, or dynamic motion. Strategies include:
- Solvent optimization : Compare NMR spectra in DMSO-d, CDCl, and DO to assess solvent-induced shifts.
- DFT calculations : Use Gaussian or ORCA with implicit solvent models (e.g., PCM) to simulate spectra. Adjust torsional angles to match experimental data.
- Dynamic NMR : Perform variable-temperature studies to identify conformational exchange broadening .
- Cross-validation : Combine X-ray crystallography (for solid-state conformation) with molecular dynamics simulations (for solution behavior) .
Advanced: What methodologies are used to study this compound’s coordination chemistry with transition metals, and what geometric insights are gained?
Methodological Answer:
- Molar conductivity : Measures electrolytic behavior (e.g., Λ ~100–130 S cm mol for 1:1 electrolytes) to infer ligand-metal stoichiometry .
- Magnetic susceptibility : Determines metal oxidation states (e.g., μ ~3.8 BM for octahedral Cr(III) complexes).
- UV-Vis spectroscopy : Analyzes d-d transitions (e.g., λ ~550 nm for octahedral geometry).
- EPR spectroscopy : Resolves paramagnetic species (e.g., Cu(II) complexes with g > g).
- X-ray crystallography : SHELXL refines bond lengths and angles, confirming octahedral or square-planar geometries .
Basic: How should stability studies be designed to assess this compound under varying pH and temperature conditions?
Methodological Answer:
- pH stability : Incubate the compound in buffers (pH 1–12) at 25°C. Monitor degradation via HPLC at 24, 48, and 72 hours.
- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.
- Light sensitivity : Expose to UV (254 nm) and visible light, analyzing photodegradation products by LC-MS.
- Long-term storage : Store at –20°C under argon, with periodic NMR validation of purity .
Advanced: What computational approaches elucidate the electronic effects of the furan-2-yl moiety on reactivity?
Methodological Answer:
- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO/LUMO energies using DFT (B3LYP/6-31G*) to predict nucleophilic/electrophilic sites.
- Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugation between the furan oxygen lone pairs and the amide carbonyl.
- Reactivity descriptors : Use Fukui indices to identify sites prone to electrophilic attack (e.g., α-position of the furan ring) .
- Docking studies : Model interactions with biological targets (e.g., enzymes) to rationalize structure-activity relationships .
Advanced: How is this compound utilized in designing peptide conjugates for receptor-binding studies?
Methodological Answer:
- Solid-phase peptide synthesis (SPPS) : Incorporate the compound as a C-terminal modifier using Fmoc chemistry.
- Linker optimization : Introduce polyethylene glycol (PEG) spacers to enhance solubility and bioavailability.
- Radioligand binding assays : Tag with or to quantify affinity for opioid or histamine receptors.
- Circular dichroism (CD) : Monitor conformational changes in peptide-backbone upon receptor interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
